molecular formula C23H23N5O2 B2876907 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105249-15-7

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2876907
CAS No.: 1105249-15-7
M. Wt: 401.47
InChI Key: IARHMYPVJWHPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenylpiperazine moiety, which is known for its presence in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and the subsequent attachment of the phenylpiperazine group. Common synthetic routes may involve:

    Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylpiperazine Group: This step often involves nucleophilic substitution reactions where the phenylpiperazine moiety is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a pyrimidoindole core with a phenylpiperazine group makes it a versatile molecule for various research applications.

Properties

IUPAC Name

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-20(27-14-12-26(13-15-27)17-6-2-1-3-7-17)10-11-28-16-24-21-18-8-4-5-9-19(18)25-22(21)23(28)30/h1-9,16,25H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARHMYPVJWHPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.